molecular formula C28H18N4O8 B11546551 3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11546551
M. Wt: 538.5 g/mol
InChI Key: SLXYTWMWZHMDRX-UHFFFAOYSA-N
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Description

3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole moiety, a dinitrobenzoate ester, and an imine linkage, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate typically involves multiple steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized via the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Imine Linkage: The imine linkage is formed by reacting the benzoxazole derivative with an aldehyde or ketone in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the imine compound with 3,5-dinitrobenzoic acid using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and imine groups.

    Reduction: Reduction of the nitro groups to amines is possible using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-hydroxyphenyl)benzoxazole share structural similarities and are also studied for their biological activities.

    Dinitrobenzoate Esters:

Uniqueness

3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoxazole and dinitrobenzoate moieties makes it a versatile compound for various research applications.

Properties

Molecular Formula

C28H18N4O8

Molecular Weight

538.5 g/mol

IUPAC Name

[3-[[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C28H18N4O8/c1-16-5-8-26-24(9-16)30-27(40-26)23-13-19(6-7-25(23)33)29-15-17-3-2-4-22(10-17)39-28(34)18-11-20(31(35)36)14-21(12-18)32(37)38/h2-15,33H,1H3

InChI Key

SLXYTWMWZHMDRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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